REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[O:6][CH2:7][CH2:8][OH:9].[Cl:10][C:11]1[C:16](O)=[C:15]([Cl:18])[CH:14]=[C:13]([CH3:19])[CH:12]=1.P(CCCC)(CCCC)CCCC>C1(C)C=CC=CC=1>[Cl:10][C:11]1[CH:12]=[C:13]([CH3:19])[CH:14]=[C:15]([Cl:18])[C:16]=1[O:9][CH2:8][CH2:7][O:6][C:2]1[S:1][CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
6.39 g
|
Type
|
reactant
|
Smiles
|
S1C(=NC=C1)OCCO
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC(=C1O)Cl)C
|
Name
|
azodicarboxylic-dipiperidide
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
38.3 mL
|
Type
|
reactant
|
Smiles
|
P(CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
325 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the precipitate was washed thoroughly with toluene
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed with aq. 1M NaOH (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the crude by FC (EtOAc/heptane 1:19→1:9→1:4)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OCCOC=2SC=CN2)C(=CC(=C1)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.24 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |